N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide
CAS No.:
Cat. No.: VC17711489
Molecular Formula: C11H20N4O
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N4O |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | N-[3-(diethylamino)propyl]imidazole-1-carboxamide |
| Standard InChI | InChI=1S/C11H20N4O/c1-3-14(4-2)8-5-6-13-11(16)15-9-7-12-10-15/h7,9-10H,3-6,8H2,1-2H3,(H,13,16) |
| Standard InChI Key | YPPBBFYXLAHWRV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCNC(=O)N1C=CN=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[3-(Diethylamino)propyl]-1H-imidazole-1-carboxamide consists of a five-membered imidazole ring linked via a carboxamide group to a propyl chain terminating in a diethylamino moiety. The imidazole ring, a hallmark of this compound, contributes to its aromaticity and capacity for hydrogen bonding, while the diethylamino group introduces basicity and hydrophilicity. The canonical SMILES representation, CCN(CC)CCCNC(=O)N1C=CN=C1, reflects this arrangement.
Key Structural Features:
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Imidazole Ring: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and coordination with metal ions.
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Carboxamide Linker: The -NH-C(=O)- group bridges the imidazole and propyl chain, providing rotational flexibility and sites for hydrogen bond donation/acceptance.
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Diethylamino Propyl Side Chain: A tertiary amine group enhances solubility in aqueous media and participates in electrostatic interactions with biological targets.
Physicochemical Profile
Experimental data and computational modeling reveal the following properties:
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 222.29 g/mol | Mass Spectrometry |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | Chromatographic Analysis |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4) | Shake-Flask Method |
| pKa (Imidazole NH) | 6.9 | Potentiometric Titration |
The compound’s balanced lipophilicity (LogP ~1.2) facilitates membrane permeability while retaining sufficient aqueous solubility for biological assays.
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide primarily involves coupling 1H-imidazole-1-carboxylic acid with 3-(diethylamino)propylamine. This amide bond formation is typically mediated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole):
Reaction Scheme:
Optimization Parameters:
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Solvent: Dichloromethane or dimethylformamide (DMF) for optimal reagent solubility.
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Temperature: Room temperature (20–25°C) to minimize side reactions.
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Reaction Time: 12–24 hours for complete conversion, monitored via thin-layer chromatography (TLC).
Purification and Characterization
Post-synthesis, the crude product is purified using column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and recrystallized from ethanol. Structural confirmation employs:
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Nuclear Magnetic Resonance (NMR): and NMR verify proton environments and carbon connectivity.
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 222.1489 [M+H].
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 128 μg/mL |
Mechanistic studies attribute this activity to disruption of microbial cell membrane integrity and inhibition of ergosterol biosynthesis in fungi.
Structure-Activity Relationship (SAR) Analysis
Critical Functional Groups
Comparative studies with analogues highlight the importance of:
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Imidazole Ring: Removal or substitution (e.g., pyridine) abolishes antimicrobial activity, underscoring its role in target binding .
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Carboxamide Linker: Alkylation of the amide NH (e.g., converting to ester) reduces potency by >100-fold, indicating hydrogen bonding is essential .
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Diethylamino Group: Replacement with dimethylamino or uncharged moieties diminishes solubility and target affinity, as observed in cellular uptake assays .
SAR Table for Analogues
| Compound Modification | Effect on Activity |
|---|---|
| Imidazole → Pyridine | Loss of antimicrobial activity |
| Amide → Ester | 400-fold decrease in potency |
| Diethylamino → Dimethylamino | Reduced cellular uptake |
These findings guide the design of derivatives with enhanced selectivity and pharmacokinetic profiles .
Pharmacokinetic Profile and Metabolic Pathways
In Vitro Metabolism
Incubation with human liver microsomes reveals primary metabolic pathways:
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N-Dealkylation: Cleavage of the diethylamino group to yield a primary amine metabolite.
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Imidazole Hydroxylation: Oxidation at the C4 position, forming a hydroxylated derivative .
Metabolic Stability:
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Half-life (in vitro): 57 minutes in human liver microsomes.
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Major Metabolites: Identified via LC-MS/MS and comparative retention times .
In Vivo Pharmacokinetics
Rodent studies (25 mg/kg intraperitoneal dose) show:
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Cₘₐₓ: 1.8 μg/mL at 30 minutes post-dose.
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AUC₀–₆ₕ: 12.4 μg·h/mL.
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Half-life: 2.5 hours, supporting twice-daily dosing regimens .
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.
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Protease Inhibition: Modulates caspase-3 activity (IC₅₀ = 15 μM), suggesting applications in apoptosis regulation.
Polymer Science
The diethylamino group facilitates polymerization with acrylates, yielding pH-responsive hydrogels for drug delivery systems.
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